Cas no 1552919-76-2 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-)

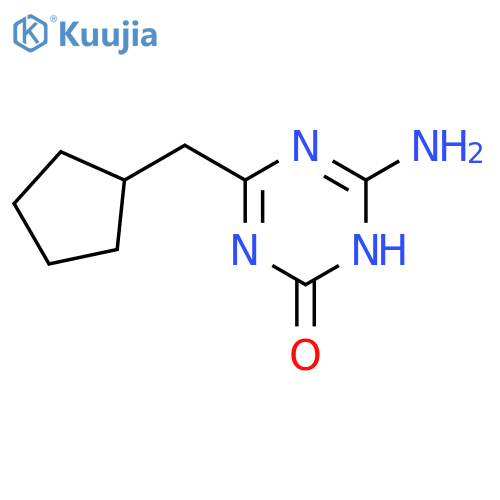

1552919-76-2 structure

商品名:1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-

CAS番号:1552919-76-2

MF:C9H14N4O

メガワット:194.233661174774

CID:5263328

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-

-

- インチ: 1S/C9H14N4O/c10-8-11-7(12-9(14)13-8)5-6-3-1-2-4-6/h6H,1-5H2,(H3,10,11,12,13,14)

- InChIKey: RUCJAOBBHDOJIO-UHFFFAOYSA-N

- ほほえんだ: N1C(N)=NC(CC2CCCC2)=NC1=O

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-646631-2.5g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 2.5g |

$2379.0 | 2023-05-27 | ||

| Enamine | EN300-646631-0.05g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 0.05g |

$1020.0 | 2023-05-27 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062427-1g |

4-Amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 95% | 1g |

¥5971.0 | 2023-04-10 | |

| Enamine | EN300-646631-1.0g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 1g |

$1214.0 | 2023-05-27 | ||

| Enamine | EN300-646631-0.1g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 0.1g |

$1068.0 | 2023-05-27 | ||

| Enamine | EN300-646631-0.25g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 0.25g |

$1117.0 | 2023-05-27 | ||

| Enamine | EN300-646631-5.0g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 5g |

$3520.0 | 2023-05-27 | ||

| Enamine | EN300-646631-10.0g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 10g |

$5221.0 | 2023-05-27 | ||

| Enamine | EN300-646631-0.5g |

4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |

1552919-76-2 | 0.5g |

$1165.0 | 2023-05-27 |

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

1552919-76-2 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量